3-Bromo-1,1-difluoropropan-2-one
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Overview
Description
3-Bromo-1,1-difluoropropan-2-one is an organofluorine compound with the molecular formula C3H3BrF2O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1-difluoropropan-2-one typically involves the bromination of 1,1-difluoropropan-2-one. One common method includes the reaction of 1,1-difluoropropan-2-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,1-difluoropropan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 3-bromo-1,1-difluoropropanol using reducing agents like sodium borohydride.
Oxidation: Oxidative transformations can convert the compound into corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: 3-substituted-1,1-difluoropropan-2-ones.
Reduction: 3-Bromo-1,1-difluoropropanol.
Oxidation: 3-Bromo-1,1-difluoropropanoic acid.
Scientific Research Applications
Chemistry: 3-Bromo-1,1-difluoropropan-2-one is used as an intermediate in the synthesis of various fluorinated organic compounds. Its reactivity makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its fluorinated nature can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and agrochemicals. Its unique properties are leveraged to develop products with improved performance characteristics.
Mechanism of Action
The mechanism by which 3-Bromo-1,1-difluoropropan-2-one exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of fluorine atoms can influence the reactivity and stability of the resulting compounds, often enhancing their desired properties.
Comparison with Similar Compounds
3-Bromo-1,1,1-trifluoropropan-2-one: Similar in structure but with an additional fluorine atom, leading to different reactivity and applications.
1,1-Difluoro-2-propanone: Lacks the bromine atom, resulting in different chemical behavior and uses.
3-Chloro-1,1-difluoropropan-2-one: Chlorine substitution offers a comparison in terms of reactivity and application potential.
Uniqueness: 3-Bromo-1,1-difluoropropan-2-one is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for creating compounds with tailored properties.
Properties
IUPAC Name |
3-bromo-1,1-difluoropropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF2O/c4-1-2(7)3(5)6/h3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZRLHAJUPFISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883233-85-0 |
Source
|
Record name | 3-bromo-1,1-difluoropropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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